Di-p-tolyl ether

Description

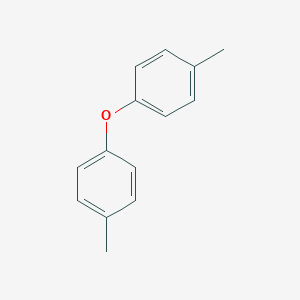

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHGNUFMPSTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061800 | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-40-4 | |

| Record name | 1,1′-Oxybis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-oxybis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-p-tolyl Ether (CAS 28299-41-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl ether, with the CAS number 28299-41-4, is an aromatic ether that serves as a valuable intermediate in organic synthesis and a building block in materials science.[1] Its structure, consisting of two p-tolyl groups linked by an oxygen atom, imparts specific chemical and physical properties that make it suitable for various applications, including the synthesis of complex molecules and polymers. This guide provides a comprehensive overview of Di-p-tolyl ether, including its properties, synthesis, spectral analysis, and safety information, tailored for a technical audience.

Physicochemical Properties

Di-p-tolyl ether is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 28299-41-4 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₄O | [2][4] |

| Molecular Weight | 198.26 g/mol | [2][4] |

| Melting Point | 47-49 °C | [2][3][5] |

| Boiling Point | 285 °C | [2][3][5] |

| Density | 1.029 g/cm³ | [2] |

| Water Solubility | 2.82 mg/L at 20 °C | [2] |

| Solubility | Soluble in acetone, benzene, and ether. | [1] |

| Vapor Pressure | 0.00902 mmHg at 25 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | 1.56 | [2] |

Synthesis of Di-p-tolyl Ether

The primary method for synthesizing diaryl ethers such as Di-p-tolyl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][7]

Experimental Protocol: Ullmann Condensation

A general, modern approach for the Ullmann-type synthesis of diaryl ethers under mild conditions has been developed, which can be adapted for the synthesis of Di-p-tolyl ether.[8]

Reactants:

-

p-Cresol

-

4-Iodotoluene (or 4-Bromotoluene)

-

Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) as the catalyst

-

An inexpensive ligand such as salicylaldoxime or dimethylglyoxime

-

Cesium carbonate (Cs₂CO₃) as the base

-

Acetonitrile as the solvent

-

Molecular sieves (optional, to remove moisture)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol, 4-iodotoluene, the copper catalyst, the ligand, and cesium carbonate in acetonitrile.

-

The reaction mixture is stirred and heated. Modern protocols often allow for lower reaction temperatures compared to traditional Ullmann reactions.[6]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then filtered to remove the catalyst and inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure Di-p-tolyl ether.

Logical Relationship of Ullmann Condensation ```dot graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

ArylHalide [label="p-Iodotoluene"]; Phenol [label="p-Cresol"]; Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (Cs2CO3)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Di-p-tolyl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArylHalide -> Reaction; Phenol -> Reaction; Reaction [label="Ullmann\nCondensation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction -> Product [label="C-O bond formation"]; Catalyst -> Reaction [style=dashed]; Base -> Reaction [style=dashed]; }

References

- 1. Diphenyl ether(101-84-8) 13C NMR [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cas 28299-41-4,DI-P-TOLYL ETHER | lookchem [lookchem.com]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of di-p-tolyl ether (also known as 4,4'-dimethyldiphenyl ether). The document details its key physical constants and outlines standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of di-p-tolyl ether are summarized below. These values are critical for its handling, purification, and application in various research and development contexts.

| Property | Value | Unit |

| Melting Point | 47 - 49[1][2][3][4] | °C |

| 116.6 - 120.2[1] | °F | |

| Boiling Point | 285[1][2][3][4] | °C |

| 545[1] | °F | |

| Molecular Formula | C₁₄H₁₄O[4] | - |

| Molecular Weight | 198.26[2][4] | g/mol |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] This can be performed using either a manual apparatus like a Thiele tube or a modern digital melting point apparatus.

1. Sample Preparation:

-

Ensure the di-p-tolyl ether sample is completely dry and finely powdered to ensure uniform heat distribution.[5][6]

-

Press the open end of a glass capillary tube into the powdered sample.[7]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.[7] The packed sample height should be approximately 2-3 mm.[7][8]

2. Thiele Tube Method:

-

Apparatus Setup: Clamp a Thiele tube to a ring stand and fill it with a suitable heat-transfer oil (e.g., mineral or silicone oil) to a level just above the upper side-arm opening.[3][9]

-

Sample Mounting: Attach the prepared capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[1]

-

Measurement: Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway in the main tube.[1]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner.[1] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[10]

-

Observation: Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[1] The melting range is T1-T2.

3. Digital Melting Point Apparatus Method:

-

Setup: Turn on the apparatus and set the plateau temperature to approximately 10-15°C below the expected melting point of di-p-tolyl ether.[7][11] Set the ramp rate to a slow value (e.g., 1-2°C/min) for accurate measurement.[7][12]

-

Measurement: Insert the prepared capillary tube into the heating block.[5]

-

Observation: Look through the magnifying eyepiece to observe the sample.[5]

-

Data Recording: Record the temperature at the first sign of melting and the temperature when the sample is fully liquefied.[12] Modern devices may record these values automatically.

Boiling Point Determination: Microscale Method

For determining the boiling point with a small amount of substance, the micro boiling point method is highly effective.

1. Apparatus Setup:

-

Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.[2]

-

Obtain a glass capillary tube sealed at one end. Place this capillary tube, open end down, into the test tube with the sample.[13][14]

-

Assemble the apparatus in a heating bath, such as a Thiele tube filled with oil, ensuring the sample is below the oil level.[2]

2. Heating and Observation:

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor is now filling the capillary.[2][15]

-

Remove the heat source and allow the apparatus to cool slowly.

3. Data Recording:

-

The stream of bubbles will slow and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][15] Record this temperature.

Experimental Workflow Visualization

The logical flow for determining the physicochemical properties of a solid compound like di-p-tolyl ether is depicted below. This workflow outlines the sequential steps from sample preparation to the final determination of both melting and boiling points.

Caption: Workflow for Determining Physical Properties of Di-p-tolyl Ether.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chymist.com [chymist.com]

- 3. timstar.co.uk [timstar.co.uk]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. westlab.com [westlab.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. labcomercial.com [labcomercial.com]

- 10. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of Di-p-Tolyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-p-tolyl ether in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for researchers to determine these values in their own laboratory settings. The guide also includes a framework for the systematic presentation of solubility data and visualizations to aid in experimental design and data interpretation.

Introduction to Di-p-Tolyl Ether

Di-p-tolyl ether, also known as 4,4'-dimethyldiphenyl ether, is an aromatic ether with the chemical formula (CH₃C₆H₄)₂O. It is a solid at room temperature with a melting point between 47-49 °C and a boiling point of approximately 285 °C.[1][2][3][4][5][6] Its structural characteristics, particularly the presence of two phenyl rings, render it largely nonpolar, which dictates its solubility behavior. Understanding its solubility in a range of organic solvents is crucial for its application in organic synthesis, as a high-temperature solvent, or in the formulation of various chemical products. While qualitatively described as soluble in acetone, benzene, and ether, precise quantitative data is essential for reproducible and scalable applications.[7][8]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for di-p-tolyl ether in a wide range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The table below is presented as a template for researchers to populate with their experimentally determined data. The values for water solubility are based on available data.[1][2][3]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Benzene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Chloroform | 25 | Data to be determined | Data to be determined | Gravimetric |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Water | 20 | 0.000282 | 1.42 x 10⁻⁵ | Reported |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of di-p-tolyl ether in an organic solvent. This method is reliable for solid compounds and provides accurate and reproducible results.

Materials and Equipment

-

Di-p-tolyl ether (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Glass funnels and filter paper (or syringe filters)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Thermometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of di-p-tolyl ether to an Erlenmeyer flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter or filter paper to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid splattering or decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of di-p-tolyl ether (e.g., 40 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved di-p-tolyl ether by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molar solubility (mol/L) using the molecular weight of di-p-tolyl ether (198.26 g/mol ).[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of di-p-tolyl ether.

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of di-p-tolyl ether is primarily governed by the principle of "like dissolves like." As a relatively nonpolar molecule, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.

-

Solvent Polarity: Solvents with polarity similar to di-p-tolyl ether, such as benzene, toluene, and diethyl ether, are likely to be effective at dissolving it. Highly polar solvents, like water, show very low solubility.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. It is recommended to determine solubility at various temperatures to establish a solubility curve.

-

Intermolecular Forces: The primary intermolecular forces in di-p-tolyl ether are van der Waals forces. Solvents that can effectively overcome these forces will be better solvents.

Conclusion

This technical guide provides a framework for the systematic study of the solubility of di-p-tolyl ether in organic solvents. By following the detailed experimental protocol, researchers in drug development and other scientific fields can generate the precise, quantitative data necessary for their specific applications. The provided templates for data presentation and the visual representation of the experimental workflow are intended to facilitate clear and standardized reporting of these crucial physical properties.

References

- 1. Cas 28299-41-4,DI-P-TOLYL ETHER | lookchem [lookchem.com]

- 2. DI-P-TOLYL ETHER | 28299-41-4 [amp.chemicalbook.com]

- 3. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. DI-P-TOLYL ETHER CAS#: 28299-41-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.no [fishersci.no]

- 8. chembk.com [chembk.com]

Di-p-Tolyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synonyms, Properties, Synthesis, and Analytical Methodologies of a Key Aromatic Ether

Foreword

As a Senior Application Scientist, my experience in the synthesis and characterization of organic molecules has consistently highlighted the foundational importance of understanding the nuances of key chemical scaffolds. The diaryl ether motif, in particular, is a recurring structural element in a multitude of applications, from materials science to the pharmaceutical industry. This guide focuses on a specific, yet representative, member of this class: di-p-tolyl ether. While seemingly a simple molecule, a deep dive into its characteristics and handling reveals a wealth of practical knowledge essential for any researcher working with aromatic compounds. This document is designed not as a rigid set of instructions, but as a comprehensive resource, empowering researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently and effectively utilize di-p-tolyl ether and its analogs in their work. We will delve into its various nomenclatures, explore its physicochemical properties, detail its synthesis and purification, and outline robust analytical methods for its characterization. The causality behind experimental choices will be explained, ensuring a thorough understanding of the "why" behind the "how."

Chemical Identity and Synonyms: A-Molecule of Many Names

Clarity in scientific communication is paramount, and this begins with a precise understanding of the nomenclature of a chemical entity. Di-p-tolyl ether is known by a variety of names, reflecting different systematic and common naming conventions. A comprehensive awareness of these synonyms is crucial for effective literature searches and clear communication within the scientific community.

The most common and IUPAC-preferred name is 1-methyl-4-(4-methylphenoxy)benzene . However, it is frequently referred to by several other names, which are essential to recognize.

| Synonym | Nomenclature System |

| di-p-tolyl ether | Common Name |

| 4,4'-Dimethyldiphenyl ether | Common/Semi-Systematic |

| p-Tolyl ether | Common Name |

| bis(4-methylphenyl) ether | Semi-Systematic |

| 4,4'-Oxybis(methylbenzene) | Semi-Systematic |

| Ditolyl ether | Common Name (less specific) |

| 1,1'-oxybis[4-methylbenzene] | Systematic |

Key Identifiers:

-

InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N[5]

Physicochemical Properties: Understanding the Behavior of Di-p-Tolyl Ether

A thorough understanding of a compound's physicochemical properties is the bedrock upon which its successful application is built. These properties dictate its solubility, reactivity, and suitability for various experimental conditions, from reaction solvent to purification method.

Physical Properties

Di-p-tolyl ether is a white to pale yellow crystalline solid at room temperature, possessing a mild, somewhat woody, and green-rosy odor.[4] Its solid nature and relatively high boiling point are indicative of a stable aromatic compound.

| Property | Value | Reference(s) |

| Melting Point | 47-49 °C | [6] |

| Boiling Point | 285 °C | [6] |

| Flash Point | >112 °C (>230 °F) | [7] |

| Density | ~1.034 g/cm³ at 20 °C | [6] |

| Water Solubility | 2.82 mg/L at 20 °C (practically insoluble) | [7] |

| Solubility | Soluble in acetone, benzene, and ether | [4] |

Properties Relevant to Drug Development

While there is limited specific data on the direct application of di-p-tolyl ether in drug development, we can infer some of its potential characteristics as a molecular scaffold based on its physicochemical properties.

| Property | Value | Significance in Drug Development | Reference(s) |

| LogP (Octanol-Water Partition Coefficient) | 4.9 at 25 °C | This high LogP value indicates significant lipophilicity. While this can enhance membrane permeability, it may also lead to poor aqueous solubility and potential for non-specific binding. | [7] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | The low TPSA, arising from the single ether oxygen, suggests good potential for oral bioavailability, as it is well below the general guideline of <140 Ų for orally active drugs. | [5] |

| Hydrogen Bond Acceptors | 1 | The single ether oxygen can act as a hydrogen bond acceptor, a crucial feature for molecular recognition and binding to biological targets. | [5] |

| Rotatable Bonds | 2 | The two rotatable bonds around the ether linkage provide a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket. | [5] |

Synthesis and Purification: From Precursors to Pure Product

The construction of the diaryl ether linkage is a classic transformation in organic synthesis. For di-p-tolyl ether, the Ullmann condensation and the Williamson ether synthesis are the most relevant and historically significant methods.

Synthesis via Ullmann Condensation

The Ullmann condensation is a robust, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. For the synthesis of di-p-tolyl ether, this would involve the reaction of p-cresol with a p-tolyl halide.

Caption: Ullmann condensation for di-p-tolyl ether synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann-type reactions and may require optimization.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq), p-bromotoluene (1.0-1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

-

Solvent Addition: Add a high-boiling point solvent such as toluene or xylene to the flask. The reaction should be reasonably concentrated.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 12-24 hours to reach completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of celite to remove the inorganic salts and the copper catalyst.

-

Wash the organic layer sequentially with an aqueous solution of a mild acid (e.g., 1M HCl) to remove any unreacted p-cresol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like di-p-tolyl ether. The choice of solvent is critical for successful purification.

Caption: General workflow for the recrystallization of di-p-tolyl ether.

Experimental Protocol: Recrystallization from Ethanol

-

Dissolution: Place the crude di-p-tolyl ether in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point of the solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is non-negotiable in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of synthesized di-p-tolyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is an excellent method for assessing the purity of di-p-tolyl ether and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis

This is a general protocol and may require optimization based on the available instrumentation.

-

Sample Preparation: Prepare a dilute solution of di-p-tolyl ether in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Expected Mass Spectrum: The mass spectrum of di-p-tolyl ether will show a molecular ion peak (M+) at m/z 198. Characteristic fragmentation patterns arising from the cleavage of the ether bond and the aromatic rings will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of di-p-tolyl ether.

Expected ¹H NMR Spectrum (in CDCl₃):

-

A singlet at approximately δ 2.3 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.

-

A set of two doublets in the aromatic region (δ 6.8-7.2 ppm), each integrating to 4H, corresponding to the two equivalent aromatic rings. The protons ortho to the ether linkage will appear as a doublet, and the protons meta to the ether linkage will appear as another doublet, with typical ortho-coupling constants (J ≈ 8 Hz).

Expected ¹³C NMR Spectrum (in CDCl₃):

-

A signal for the methyl carbons at approximately δ 20-21 ppm.

-

Four signals in the aromatic region (δ 118-156 ppm) corresponding to the four types of inequivalent aromatic carbons.

Applications and Relevance in Drug Development

The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This is due to its metabolic stability, ability to adopt a low-energy, non-planar conformation, and its capacity to engage in various non-covalent interactions with biological targets.

While di-p-tolyl ether itself is not a known therapeutic agent, its structural motif is of significant interest to drug development professionals for several reasons:

-

As a Synthetic Building Block: Di-p-tolyl ether can serve as a starting material or an intermediate in the synthesis of more complex molecules. The methyl groups can be further functionalized, or the aromatic rings can be substituted to create a library of analogs for structure-activity relationship (SAR) studies.

-

As a Scaffold for Bioactive Molecules: The diaryl ether core is present in numerous approved drugs and clinical candidates. For example, derivatives of diphenyl ether have been investigated as inhibitors of various enzymes, including kinases and enoyl-ACP reductase.[8] The p-tolyl groups in di-p-tolyl ether can mimic the phenyl groups in these more complex structures, making it a valuable tool for initial studies and as a control compound.

-

In the Development of Kinase Inhibitors: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. The ether oxygen acts as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. While di-p-tolyl ether is a simple representation of this, it provides a fundamental scaffold that can be elaborated upon to design potent and selective kinase inhibitors.

It is important to note that there is currently a lack of specific studies on the biological activity of di-p-tolyl ether itself or its direct involvement in any signaling pathways. Its primary relevance to drug development at this stage is as a foundational chemical structure and a starting point for synthetic exploration.

Safety and Handling

As with any chemical, proper handling and safety precautions are essential when working with di-p-tolyl ether.

-

Hazards: Di-p-tolyl ether is classified as causing skin and serious eye irritation.[9] It is also considered very toxic to aquatic life with long-lasting effects.[9] The toxicological properties have not been fully investigated.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion

Di-p-tolyl ether, while a seemingly straightforward molecule, provides an excellent case study for the principles of chemical nomenclature, the importance of physicochemical properties, the application of classic synthetic reactions, and the necessity of rigorous analytical characterization. For researchers, scientists, and drug development professionals, a deep understanding of such foundational molecules is not merely academic; it is a prerequisite for innovation. The diaryl ether motif continues to be a fertile ground for the discovery of new medicines and materials. By mastering the fundamentals of a core structure like di-p-tolyl ether, we are better equipped to design, synthesize, and analyze the more complex molecules that will drive future scientific advancements. This guide serves as a comprehensive starting point for that journey, providing both the theoretical underpinnings and the practical guidance necessary for success in the laboratory.

References

- 1. Di-p-tolyl Ether | 1579-40-4 | TCI AMERICA [tcichemicals.com]

- 2. Di-p-tolyl ether | 1579-40-4 | FD171932 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 4-Tolyl ether | 1579-40-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. DI-P-TOLYL ETHER CAS#: 28299-41-4 [chemicalbook.com]

- 8. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Thermal Stability of Ditolyl Ether Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ditolyl ether compounds. Ditolyl ethers are a class of aromatic ethers that find applications as high-temperature heat transfer fluids and solvents due to their favorable thermal properties. Understanding their thermal stability is crucial for ensuring safe and efficient operation in various industrial and research settings. This document summarizes available quantitative data, details relevant experimental protocols, and presents a logical workflow for assessing the thermal stability of these compounds.

Quantitative Thermal Properties

Table 1: Thermal Properties of a Mixture of Ditolyl Ether Isomers

| Property | Value |

| Boiling Range | 284 - 294 °C |

| Pour Point | -54 °C |

| Flash Point | 135 °C |

| Autoignition Temperature | 545 °C |

| Maximum Film Temperature | 340 °C |

Table 2: Physical Properties of Specific Ditolyl Ether Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| Di-p-tolyl ether | 47-49 | 285 |

| Di-m-tolyl ether | Not specified | Not specified |

| Other Isomers | Data not readily available | Data not readily available |

Note: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the individual isomers of ditolyl ether (o,o'-, m,m'-, p,p'-, o,m'-, o,p'-, and m,p'-) are not widely available in published literature. The data presented is based on available safety data sheets and chemical supplier information.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of ditolyl ether compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information about the decomposition temperature, weight loss profile, and thermal events associated with heating the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the temperature range over which degradation occurs.

Methodology:

-

Sample Preparation: A small, representative sample of the ditolyl ether compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 500-600 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small amount of the ditolyl ether sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is established, similar to TGA, with a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and peak temperature of these events provide critical information about the thermal stability of the compound.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of ditolyl ether compounds, from initial characterization to the analysis of decomposition products.

Signaling Pathways and Logical Relationships

The thermal decomposition of ditolyl ether compounds is a complex process that can proceed through various pathways, influenced by factors such as temperature, pressure, and the presence of catalysts. The primary decomposition mechanism is believed to involve the cleavage of the ether bond (C-O-C) and the C-H bonds on the methyl groups and aromatic rings.

The following diagram illustrates a simplified logical relationship of the factors influencing the thermal stability and the potential decomposition pathways.

Conclusion

This technical guide has provided an overview of the thermal stability of ditolyl ether compounds, highlighting the available data and standard experimental methodologies for their assessment. While a complete dataset for all individual isomers is currently lacking in the public domain, the provided protocols for TGA and DSC offer a robust framework for researchers to determine these properties. The presented workflow and logical diagrams serve as a guide for a systematic approach to evaluating the thermal stability of these important industrial chemicals. Further research is encouraged to generate and publish comprehensive thermal stability data for all ditolyl ether isomers to enhance safety and process optimization in their various applications.

Di-p-Tolyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic organic compound di-p-tolyl ether, covering its chemical and physical properties, synthesis methodologies, and key reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Compound Properties

Di-p-tolyl ether, also known as 4,4'-dimethyldiphenyl ether, is a diaryl ether with the chemical formula C₁₄H₁₄O. It is a white to off-white crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Di-p-Tolyl Ether

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| CAS Number | 28299-41-4 | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Density | 1.029 g/cm³ | [1] |

| Water Solubility | 2.82 mg/L at 20°C | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index | 1.56 | [1] |

| Vapor Pressure | 0.00902 mmHg at 25°C | [1] |

Synthesis of Di-p-Tolyl Ether

The synthesis of di-p-tolyl ether is most commonly achieved through cross-coupling reactions, primarily the Ullmann condensation and to a lesser extent, variations of the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol. In the case of di-p-tolyl ether, this involves the reaction of p-cresol with a p-halotoluene, such as p-bromotoluene, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for Di-p-Tolyl Ether Synthesis

This protocol is a representative procedure based on general Ullmann-type diaryl ether syntheses.

Materials:

-

p-Cresol

-

p-Bromotoluene

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely powdered and dried)

-

High-boiling point, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-2-imidazolidinone (DMI))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add p-cresol (1.0 equivalent), p-bromotoluene (1.0-1.2 equivalents), potassium carbonate or cesium carbonate (2.0 equivalents), and the copper catalyst (5-10 mol%).

-

Evacuate the flask and backfill with an inert gas. This is repeated three times to ensure an inert atmosphere.

-

Add the dry, degassed solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring. The optimal temperature will depend on the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove the inorganic salts and copper catalyst.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure di-p-tolyl ether.

Caption: General workflow for the Ullmann condensation synthesis of di-p-tolyl ether.

Key Reactions of Di-p-Tolyl Ether

Di-p-tolyl ether can undergo various electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration. The ether linkage and the methyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of di-p-tolyl ether using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Di-p-Tolyl Ether

This protocol is a representative procedure based on general Friedel-Crafts acylation methods.

Materials:

-

Di-p-tolyl ether

-

Acetyl chloride (or another acyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of di-p-tolyl ether (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ketone by column chromatography or recrystallization.

Caption: Logical workflow of the Friedel-Crafts acylation of di-p-tolyl ether.

Applications

Di-p-tolyl ether serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural motif is found in various compounds of interest in materials science and medicinal chemistry. Additionally, its thermal stability makes it suitable for use as a high-temperature heat transfer fluid.

Caption: Key application areas of di-p-tolyl ether.

References

Ullmann condensation for diaryl ether synthesis

An In-depth Technical Guide to the Ullmann Condensation for Diaryl Ether Synthesis

Introduction

The diaryl ether linkage is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Prominent examples of bioactive molecules containing this functional group include the antibiotic vancomycin and the antifungal agent piperazinomycin.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a cornerstone of synthetic chemistry for the formation of these C-O bonds, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]

Historically, the reaction was hampered by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric or greater amounts of copper.[1][3] However, modern advancements, particularly the introduction of catalytic systems employing specific ligands, have transformed the Ullmann condensation into a more versatile and milder reaction, significantly broadening its applicability in complex molecule synthesis.[1][4] This guide provides a comprehensive overview of the , focusing on its mechanism, reaction components, quantitative data, and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Mechanism: A Catalytic Cycle

The modern ligand-assisted Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a transient, high-energy copper(III) intermediate. The final step is a reductive elimination event that forges the C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

Key Reaction Components and Conditions

The success and efficiency of the Ullmann diaryl ether synthesis are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Copper Source: While classical methods used copper powder or bronze, modern protocols utilize well-defined copper(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) as catalyst precursors.[1][4] These are typically used in catalytic amounts, ranging from 1 to 10 mol%.[1]

-

Ligands: The development of ligands has been the most significant advancement, allowing for lower reaction temperatures (80-120°C) and improved yields.[6] Ligands stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of oxidative addition and reductive elimination. Effective ligands are often N,N- or N,O-chelating compounds.[1] Amino acids, such as N,N-dimethylglycine, and diamines are among the most successful and widely used classes of ligands.[1][7]

-

Base: A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. The choice of base is critical, as it can influence reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] Cs₂CO₃ is often effective for less reactive substrates, while K₃PO₄ has proven suitable for preventing side reactions and does not require stringent drying.[1]

-

Aryl Halide and Phenol: The reactivity of the aryl halide typically follows the trend I > Br > Cl > F. Aryl iodides and bromides are the most common substrates.[4] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, whereas electron-donating groups can slow it down.[8] Conversely, electron-rich phenols are often more reactive than their electron-poor counterparts.[8]

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), pyridine, or acetonitrile are frequently used.[1][9] In some cases, non-polar solvents like toluene or xylene can also be effective, particularly with the right catalyst-ligand system.[3][8]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Ullmann diaryl ether synthesis, illustrating the impact of different components.

Table 1: Effect of Base and Solvent on a Model Reaction [1]

Reaction: 4-bromoanisole + 4-methoxyphenol, catalyzed by CuI (10 mol%) with N,N-dimethylglycine (L1, 10 mol%)

| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | Dioxane | 110 | 24 | 22 |

| 2 | K₃PO₄ | Dioxane | 110 | 24 | 82 |

| 3 | K₃PO₄ | Toluene | 110 | 24 | 60 |

| 4 | K₃PO₄ | DMF | 80 | 24 | 75 |

| 5 | K₃PO₄ | Acetonitrile | 80 | 24 | 95 |

Table 2: Substrate Scope Using an Optimized Protocol [7]

Protocol: Aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), Cs₂CO₃ (2.0 mmol) in DMF at 90°C.

| Entry | Aryl Halide | Phenol | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenol | 24 | 93 |

| 2 | 4-Bromoanisole | 4-Methoxyphenol | 30 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-tert-Butylphenol | 5 | 98 |

| 4 | 2-Bromotoluene | Phenol | 48 | 81 |

| 5 | 1-Iodonaphthalene | 3,5-Dimethylphenol | 24 | 94 |

Experimental Protocols

Adherence to a well-defined experimental procedure is crucial for reproducibility and safety. The following is a representative protocol for a ligand-assisted Ullmann condensation.

General Procedure for Diaryl Ether Synthesis[1]

-

Vessel Preparation: A dried reaction tube equipped with a magnetic stir bar is charged with anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) under an inert atmosphere (e.g., argon).

-

Reagent Addition: To the tube, add copper(I) iodide (CuI, 0.10 mmol, 10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.10 mmol, 10 mol%), the phenol (1.00 mmol, 1.0 equiv), and the aryl halide (1.00 mmol, 1.0 equiv).

-

Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, ~0.6 mL) via syringe.

-

Reaction: The reaction tube is sealed and the mixture is stirred vigorously at the desired temperature (e.g., 80°C) for the specified time (typically 24-48 hours), monitoring progress by TLC or GC/MS.

-

Workup: After completion, the reaction mixture is cooled to room temperature. It is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure diaryl ether.

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction to a sophisticated and versatile synthetic tool. The development of efficient, ligand-based copper catalyst systems has enabled the synthesis of complex diaryl ethers under significantly milder conditions, with broader substrate scope and higher yields.[4][5] This reaction is a powerful method for forging C-O bonds, making it indispensable in the fields of medicinal chemistry, natural product synthesis, and materials science. For researchers and drug development professionals, a thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount to successfully applying this reaction to the synthesis of novel and valuable molecules.

References

- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Copper-Catalyzed Etherification Reactions

For Researchers, Scientists, and Drug Development Professionals

The formation of ether linkages, particularly diaryl and alkyl-aryl ethers, is a cornerstone of modern organic synthesis, integral to the creation of a vast array of pharmaceuticals, natural products, and advanced materials. Among the methodologies available, copper-catalyzed etherification reactions, stemming from the foundational Ullmann condensation, have emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core principles, mechanistic pathways, and practical applications of these reactions, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Introduction to Copper-Catalyzed Etherification

The copper-catalyzed cross-coupling reaction to form C-O bonds, historically known as the Ullmann ether synthesis, traditionally involved the coupling of an aryl halide with a phenol in the presence of stoichiometric amounts of copper at high temperatures.[1][2][3] While effective, these harsh conditions limited the substrate scope and functional group tolerance. The last few decades have witnessed a renaissance in this field, with the development of milder, more efficient catalytic systems.[4][5] Modern protocols often utilize catalytic amounts of a copper source, facilitated by a diverse array of ligands, enabling these transformations to proceed at lower temperatures and with greater functional group compatibility, thus broadening their applicability in complex molecule synthesis.[6][7]

The significance of copper catalysis lies in its cost-effectiveness and lower toxicity compared to other transition metals like palladium.[8][9] These reactions are broadly categorized as Ullmann-type reactions and are comparable to the Buchwald-Hartwig amination, though they often require higher temperatures.[1] The evolution of this methodology has expanded the scope to include not only phenols but also aliphatic alcohols and other oxygen nucleophiles, reacting with aryl halides, organoboron reagents, and even through C-H activation pathways.[10][11][12]

Mechanistic Pathways

The mechanism of copper-catalyzed etherification is complex and has been the subject of extensive investigation. Several pathways have been proposed, and the operative mechanism can depend on the specific catalyst system (copper source, ligand) and reaction conditions. The most commonly accepted mechanisms involve a Cu(I)/Cu(III) catalytic cycle.

A generalized catalytic cycle for the coupling of an aryl halide with an alcohol is depicted below. The cycle is thought to initiate with the formation of a copper(I) alkoxide species. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired ether product and regenerates the active Cu(I) catalyst.

Caption: Generalized Cu(I)/Cu(III) catalytic cycle for etherification.

Alternative mechanisms have also been proposed, including those involving Cu(I)/Cu(II) cycles and radical pathways, particularly under certain reaction conditions.[13][14][15] The choice of ligand is crucial as it stabilizes the copper center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.

Key Reaction Components and Conditions

The success of a copper-catalyzed etherification reaction is highly dependent on the careful selection of the copper source, ligand, base, and solvent.

Copper Sources

A variety of copper sources can be employed, with the choice often dictated by cost, stability, and reactivity. Common sources include:

-

Copper(I) salts: CuI, CuBr, CuCl, [Cu(CH₃CN)₄]ClO₄[16]

-

Copper(II) salts: Cu(OAc)₂, CuSO₄, CuCO₃·Cu(OH)₂[10][16][17]

-

Copper metal: Activated copper powder[1]

-

Copper oxides: Cu₂O[18]

In many modern protocols, soluble copper catalysts are preferred over heterogeneous sources like copper powder.[1]

Ligands

The development of new ligands has been a driving force in advancing copper-catalyzed etherifications. Ligands serve to solubilize the copper salt, prevent catalyst agglomeration, and tune the electronic and steric properties of the catalyst, leading to milder reaction conditions and broader substrate scope.[6][4]

| Ligand Class | Examples | Key Features |

| Diamines | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline | Effective for coupling with aliphatic alcohols and phenols.[10] |

| Amino Acids | N,N-Dimethylglycine, L-Proline | Inexpensive and effective for a range of couplings. |

| Picolinic Acids | Picolinic acid | Enables the synthesis of sterically hindered and heteroaryl diaryl ethers.[7] |

| β-Diketones | Acetylacetone | Improves catalyst solubility and performance.[1] |

| N-Heterocyclic Ligands | 4-(Dimethylamino)pyridine (DMAP), Imidazole | High yields under an atmosphere of air for certain reactions.[10] |

| N¹,N²-diarylbenzene-1,2-diamines | L8 | Enables room-temperature coupling of aryl bromides with alcohols.[19][20] |

Bases and Solvents

A base is typically required to deprotonate the alcohol or phenol, forming the active nucleophile. The choice of base is critical and can influence the reaction outcome. Common bases include K₃PO₄, Cs₂CO₃, K₂CO₃, and LiOtBu.[7][18][21]

The solvent choice depends on the specific reaction, but high-boiling polar aprotic solvents are common. These include N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and toluene.[1][7][22]

Quantitative Data on Selected Copper-Catalyzed Etherification Reactions

The following tables summarize quantitative data from various published protocols, providing a comparative overview of reaction conditions and yields for different substrate combinations.

Table 1: Diaryl Ether Synthesis

| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Cu (stoich.) | None | KOH | - | >210 | - | - | [1] |

| 4-Iodotoluene | Phenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 95 | [7] |

| 4-Bromotoluene | 4-Methoxyphenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 91 | [7] |

| 1-Iodonaphthalene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 85 | [7] |

| Aryl Iodide | Phenol | CuI·L1 | - | K₂CO₃ | Toluene | 120 | - | 67-98 | [22] |

| Nitroarene | Phenol | Cu (catalytic) | None | Cs₂CO₃ | DMF | 100 | - | 61-97 | [22] |

Table 2: Aryl Alkyl Ether Synthesis

| Aryl Halide | Alcohol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | n-Butanol | CuI | L8 | NaOtBu | DMSO | RT | - | - | [19][20] |

| Aryl Halide | Aliphatic Alcohol | CuI | None | LiOtBu | Alcohol | 80-120 | - | up to 99 | [21] |

Table 3: Etherification with Organoboron Reagents

| Organoboron Reagent | Alcohol | Copper Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| PhBF₃⁻K⁺ | Cinnamyl alcohol | Cu(OAc)₂·H₂O (10) | DMAP (20) | 4 Å MS | CH₂Cl₂ | RT | 24 | 85 | [10] |

| PhBF₃⁻K⁺ | 1-Butanol | Cu(OAc)₂·H₂O (10) | DMAP (20) | 4 Å MS | CH₂Cl₂ | RT | 24 | 75 | [10] |

| Arylboronic acid | Phenol | CuFAP | None | Cs₂CO₃ | Methanol | RT | - | 49-96 | [22] |

Experimental Protocols

This section provides detailed methodologies for representative copper-catalyzed etherification reactions.

Protocol 1: General Procedure for Diaryl Ether Synthesis using Picolinic Acid[8]

Caption: Experimental workflow for diaryl ether synthesis.

Procedure:

-

An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[7]

-

If the aryl halide is a liquid, it is added via syringe at this stage.

-

The tube is sealed with a Teflon-lined cap and the mixture is stirred at the specified temperature (typically 110 °C) for the indicated time (typically 2-8 hours).[7][11]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Copper(II)-Catalyzed Etherification of Aliphatic Alcohols with Potassium Organotrifluoroborate Salts[7]

Procedure:

-

To a reaction vessel are added the potassium organotrifluoroborate salt (2.0 equiv), the alcohol (1.0 equiv), Cu(OAc)₂·H₂O (10 mol %), 4-(dimethylamino)pyridine (DMAP, 20 mol %), and 4 Å molecular sieves.[10]

-

Dichloromethane (CH₂Cl₂) is added as the solvent.

-

The vessel is placed under an atmosphere of oxygen.

-

The reaction mixture is stirred at room temperature for 24 hours.[10]

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Protocol 3: Ligand-Free Copper-Catalyzed Etherification of Aryl Halides with Aliphatic Alcohols[21]

Procedure:

-

In a reaction vessel, the aryl halide, lithium tert-butoxide (LiOtBu), and CuI are combined.[21]

-

The corresponding aliphatic alcohol is used as the solvent.[21]

-

The mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred until the reaction is complete.[21]

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated.

-

The final product is purified by standard methods such as column chromatography.

Applications in Drug Discovery and Development

The structural motif of a diaryl or alkyl-aryl ether is prevalent in a wide range of biologically active molecules and pharmaceuticals. The advancements in copper-catalyzed etherification have made the synthesis of these complex molecules more efficient and scalable. This methodology is frequently employed in the synthesis of compounds relevant to medicinal chemistry and agrochemicals.[9][23][24] The milder reaction conditions and improved functional group tolerance allow for the late-stage introduction of ether linkages in complex synthetic routes, a valuable strategy in drug discovery programs.

Conclusion

Copper-catalyzed etherification reactions have evolved from a classical named reaction requiring harsh conditions to a sophisticated and versatile synthetic tool. The continuous development of new ligands and a deeper understanding of the reaction mechanisms have significantly expanded the scope and utility of this transformation. For researchers in organic synthesis and drug development, a thorough understanding of the principles and practicalities of these reactions is essential for the efficient construction of molecules containing the vital ether linkage. The data and protocols presented in this guide offer a solid foundation for the application of copper-catalyzed etherification in the laboratory.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper(I) phenoxide complexes in the etherification of aryl halides. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Catalyzed Etherification of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An Efficient Copper-Catalyzed Etherification of Aryl Halides [organic-chemistry.org]

- 22. books.rsc.org [books.rsc.org]

- 23. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of Carbon-Oxygen Bond Formation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and methodologies governing the formation of carbon-oxygen (C-O) bonds, a cornerstone of modern organic synthesis. The construction of ethers and esters is critical in the synthesis of natural products, pharmaceuticals, and advanced materials. This document details the mechanisms, scope, and practical application of key C-O bond-forming reactions, supported by detailed experimental protocols and comparative data.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing symmetrical and unsymmetrical ethers.[1][2]

Core Principles and Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two primary steps:

-

Deprotonation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly reactive alkoxide ion.[3]

-

Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate) in a concerted SN2 reaction to form the ether and a salt byproduct.[1][2]

Due to its SN2 nature, the reaction is most efficient with methyl or primary alkyl halides.[4] Secondary alkyl halides may yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination (E2).[4][5]

Caption: Mechanism of the Williamson Ether Synthesis.

Data Presentation: Reaction Parameters

| Parameter | Condition / Substrate | Outcome / Remarks | Citations |

| Alcohol | Primary, Secondary, Tertiary, Phenols | Alkoxide can be formed from a wide range of alcohols. | [1][2] |

| Electrophile | Methyl or Primary Alkyl Halide/Tosylate | High yield of ether product. | [4] |

| Secondary Alkyl Halide/Tosylate | Mixture of SN2 (ether) and E2 (alkene) products. | [4] | |

| Tertiary Alkyl Halide/Tosylate | E2 elimination is the major pathway. | [4][5] | |

| Base | NaH, KH, Na, K, NaOH, K2CO3 | Strong bases (NaH, KH) for aliphatic alcohols; weaker bases (K2CO3) for phenols. | [3][5] |

| Solvent | Aprotic polar (DMF, DMSO), or parent alcohol | Aprotic solvents accelerate SN2 reactions. | [5] |

| Temperature | 50-100 °C | Reaction time is typically 1-8 hours. | [2] |

| Yield | 50-95% | Yield is highly dependent on substrate sterics and reaction conditions. | [2] |

Detailed Experimental Protocol: Synthesis of Phenacetin

This protocol describes the synthesis of Phenacetin from para-acetamidophenol via Williamson etherification.[3]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of para-acetamidophenol in 25 mL of ethanol.

-

Base Addition: Slowly add 2.0 g of sodium hydroxide pellets to the solution while stirring. The mixture will warm up as the phenoxide forms.

-